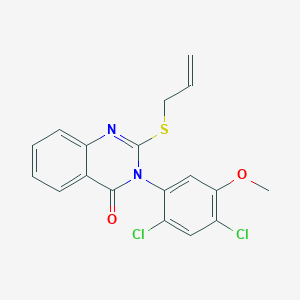
2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H14Cl2N2O2S and its molecular weight is 393.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone, with the CAS number 339015-52-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C18H14Cl2N2O2S
- Molecular Weight : 393.29 g/mol
- Boiling Point : Approximately 548.4 °C (predicted)
- Density : 1.36 g/cm³ (predicted)
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of quinazolinone derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3f | C. albicans | 8 μg/mL |
| 3j | A. niger | 32 μg/mL |
| 3s | A. niger | 64 μg/mL |
| 3p | S. aureus | 16 μg/mL |
The study indicated that several derivatives exhibited significant antifungal activity, particularly against Candida albicans and Aspergillus niger, with MIC values as low as 8 μg/mL for C. albicans and up to 32 μg/mL for A. niger .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. Research has demonstrated that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) after 48 h | IC50 (μM) after 72 h |
|---|---|---|---|
| Compound A | HCT-116 | 10.72 | 5.33 |
| Compound A | HepG2 | 17.48 | 7.94 |
| Compound B | MCF-7 | 21.29 | N/A |
Compound A showed potent cytotoxic effects against the HCT-116 colon cancer cell line with an IC50 value of 10.72 μM after 48 hours, which decreased to 5.33 μM after 72 hours . This suggests a time-dependent increase in potency.
The biological activity of quinazolinone derivatives is attributed to various mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Certain compounds induce apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : The presence of sulfur in the structure may enhance interaction with microbial targets, disrupting their cellular functions.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, where the compound demonstrated significant antibacterial and antifungal activities alongside moderate anticancer properties . In vitro tests confirmed its efficacy against multiple strains, establishing it as a candidate for further pharmacological development.
Propiedades
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-prop-2-enylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-3-8-25-18-21-14-7-5-4-6-11(14)17(23)22(18)15-10-16(24-2)13(20)9-12(15)19/h3-7,9-10H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLPDPYAKXZPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













